molecular formula C23H27BrFNO2 B13839985 (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone

(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone

Cat. No.: B13839985
M. Wt: 448.4 g/mol
InChI Key: ZQGTWYBVWBJYAX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is a complex organic compound characterized by the presence of bromine, fluorine, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes may include:

    Halogenation: Introduction of bromine and fluorine atoms through halogenation reactions.

    Amination: Incorporation of the amino group via nucleophilic substitution reactions.

    Alkylation: Addition of the prop-2-enyl group through alkylation reactions.

    Methanone Formation: Introduction of the methanone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Addition: Addition reactions involving the double bond in the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols.

    Addition: Catalysts like palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
  • (4-Iodophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
  • (4-Methylphenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone

Uniqueness

The uniqueness of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C23H27BrFNO2

Molecular Weight

448.4 g/mol

IUPAC Name

(4-bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-22-13-10-19(17-21(22)25)23(27)18-8-11-20(24)12-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3

InChI Key

ZQGTWYBVWBJYAX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C

Origin of Product

United States

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